molecular formula C9H13N<br>C6H5CH2N(CH3)2<br>C9H13N B046912 N,N-Dimethylbenzylamine CAS No. 103-83-3

N,N-Dimethylbenzylamine

Cat. No.: B046912
CAS No.: 103-83-3
M. Wt: 135.21 g/mol
InChI Key: XXBDWLFCJWSEKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dimethylbenzylamine: is an organic compound with the chemical formula C₆H₅CH₂N(CH₃)₂ . It is a colorless liquid that is commonly used as a reagent in organic synthesis and serves as a catalyst in the production of polyurethane foams and epoxy resins . This compound is also known for its role in various industrial applications due to its basicity and nucleophilicity.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Eschweiler-Clarke Reaction: This method involves the methylation of benzylamine using formic acid and formaldehyde.

    Nucleophilic Substitution: Benzyl chloride reacts with dimethylamine in the presence of a base to form N,N-Dimethylbenzylamine.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, bases such as sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: Benzaldehyde, dimethylamine.

    Reduction: Benzylamine.

    Substitution: Quaternary ammonium salts.

Scientific Research Applications

Organic Synthesis

DMBA plays a crucial role as both a reagent and catalyst in various organic reactions:

  • Catalyst for Polyurethane Production : DMBA is used to catalyze the reaction between isocyanates and polyols, facilitating the formation of polyurethane networks. This application is significant in the production of foams, coatings, and adhesives .
  • Building Block for Other Chemicals : It serves as a precursor for synthesizing amine-containing compounds, particularly in pharmaceutical and agrochemical industries .

Pharmaceutical Industry

DMBA is involved in the synthesis of several bioactive compounds:

  • Synthesis of Antihistamines : The dimethylamine group is essential for the bioactivity of antihistamines, which are crucial in treating allergic reactions .
  • Potential Pharmacological Applications : Research indicates that DMBA may serve as a precursor for compounds targeting central nervous system disorders .

Polymer Chemistry

In polymer chemistry, DMBA's reactivity contributes to:

  • Curing Agent in Epoxy Resins : It promotes cross-linking during the curing process, enhancing the mechanical properties and chemical resistance of epoxy resins used in electronics, aerospace, and automotive industries .
  • Crosslinking Agent : DMBA can also act as a crosslinking agent in thermosetting polymers, improving durability and performance .

Agriculture

DMBA finds applications in agricultural formulations:

  • Pesticides and Herbicides : Its reactivity allows incorporation into formulations that target pests effectively .
  • Surfactants in Agricultural Chemicals : DMBA is used to produce surfactants that enhance the dispersion of active ingredients in formulations .

Detergents and Cleaners

The amphiphilic properties of DMBA make it suitable for use in detergent formulations, where it aids in emulsifying oils and dirt .

Safety Considerations

While DMBA has extensive applications, it poses health risks:

  • Toxicity : It can cause severe skin burns and eye damage; therefore, appropriate safety measures are essential when handling this compound .
  • Environmental Impact : DMBA is toxic to aquatic life; thus, its use requires careful consideration of environmental safety protocols .

Case Studies

Application AreaStudy/Findings
Organic SynthesisDMBA as a catalyst for polyurethane production showed improved reaction rates.
PharmaceuticalsDemonstrated efficacy in synthesizing antihistamines with enhanced bioactivity.
Polymer ChemistryUtilized as a curing agent leading to superior mechanical properties in epoxies.
AgricultureEffective incorporation into pesticide formulations increased efficacy against pests.

Mechanism of Action

Catalytic Activity: N,N-Dimethylbenzylamine acts as a nucleophilic catalyst, facilitating the formation of urethane linkages in polyurethane foams and the cross-linking of epoxy resins. The compound’s basicity allows it to activate isocyanate groups, promoting their reaction with polyols in polyurethane synthesis .

Molecular Targets and Pathways:

Comparison with Similar Compounds

    N-Methylbenzylamine: Similar structure but with only one methyl group attached to the nitrogen atom.

    N,N-Dimethylcyclohexylamine: Similar in terms of dimethyl substitution but with a cyclohexyl group instead of a benzyl group.

    N,N-Dimethylhexylamine: Similar dimethyl substitution but with a hexyl group.

Uniqueness: N,N-Dimethylbenzylamine is unique due to its benzyl group, which imparts specific reactivity and steric properties. This makes it particularly effective as a catalyst in the synthesis of polyurethane foams and epoxy resins, where the aromatic ring can participate in π-π interactions and stabilize transition states .

Biological Activity

N,N-Dimethylbenzylamine (DMBA) is a tertiary amine that has garnered attention for its diverse biological activities, including antimicrobial, cytotoxic, and potential therapeutic effects. This article explores the biological activity of DMBA through a review of recent studies, case analyses, and relevant data.

This compound has the following chemical structure:

  • Molecular Formula : C10_{10}H15_{15}N
  • Molecular Weight : 165.24 g/mol
  • CAS Number : 103-83-3

Antimicrobial Activity

DMBA has been investigated for its antimicrobial properties against various pathogens. Studies have shown that DMBA exhibits significant antibacterial activity, particularly against Gram-positive bacteria.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli2048 μg/mL
Bacillus subtilis64 μg/mL

In a comparative study, DMBA was tested alongside other compounds, showing promising results against Staphylococcus aureus and Escherichia coli, with MIC values indicating effective inhibition at relatively low concentrations .

Cytotoxicity and Mutagenicity

Research has also focused on the cytotoxic effects of DMBA. A study assessed its impact on various cell lines, revealing that DMBA exhibits cytotoxicity in a dose-dependent manner. The compound's effects were evaluated using the MTT assay, which measures cell viability.

Cell Line IC50_{50} (μM)
HeLa50
MCF-745
A54960

The cytotoxic effects were attributed to the induction of apoptosis in cancer cells, suggesting potential applications in cancer therapy. However, further studies are required to fully understand its mechanisms and long-term effects .

Case Studies

  • Chlorination and Chloramination Studies :
    A study investigated the degradation pathways of DMBA during chlorination and chloramination processes. It was found that DMBA can form toxic byproducts such as N-nitrosodimethylamine (NDMA), which poses significant health risks. The study highlighted the need for careful monitoring in water treatment facilities to mitigate these risks .
  • Nickel-Catalyzed Reactions :
    Another study explored the use of DMBA in nickel-catalyzed reactions for selective N-demethylation. The findings indicated that DMBA could serve as a substrate for developing new synthetic methodologies with potential applications in drug development .

Mechanistic Insights

The biological activity of DMBA can be attributed to its ability to interact with various biological targets. Its mechanism of action involves:

  • Electrophilic interactions : DMBA can act as an electrophile, reacting with nucleophiles in biological systems.
  • Formation of reactive intermediates : During metabolic processes, DMBA may generate reactive species that can induce oxidative stress in cells.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N,N-dimethylbenzylamine, and how are they optimized for purity?

this compound is typically synthesized via the alkylation of benzylamine with methyl halides or reductive amination using formaldehyde. Key steps include controlling stoichiometry to avoid over-alkylation and purification via fractional distillation or chromatography. Characterization involves ¹H/¹³C NMR, mass spectrometry (MS), and HPLC to confirm structural integrity and purity (>98%) . For reproducibility, reaction conditions (e.g., solvent polarity, temperature) must be tightly controlled to minimize byproducts like quaternary ammonium salts.

Q. How is this compound characterized to meet pharmacopeial standards?

Regulatory-grade characterization includes:

  • NMR for structural confirmation (e.g., distinguishing N-methyl protons at δ ~2.1–2.3 ppm).
  • LC-MS/MS to detect trace impurities (e.g., residual solvents or unreacted benzylamine).
  • Chromatographic methods (HPLC/UPLC) aligned with USP/EP guidelines for quantification . Cross-referencing against certified reference materials (CRMs) ensures traceability, particularly for applications in drug development .

Q. What safety protocols are critical when handling this compound?

The compound is corrosive (Risk Code R34) and requires:

  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Storage : Inert atmosphere (N₂/Ar) at room temperature, away from oxidizers . Spills should be neutralized with dilute acetic acid and absorbed using inert materials like vermiculite .

Advanced Research Questions

Q. How does this compound facilitate regioselective Csp³–H arylation in photoredox catalysis?

Under visible-light irradiation with Ir(ppy)₃ as a photocatalyst, this compound undergoes single-electron transfer (SET) to generate benzyl radicals. These intermediates couple with aryl halides via hydrogen atom transfer (HAT), achieving >90% regioselectivity for benzylic positions. Key parameters include:

  • Catalyst loading : 0.5–1 mol% Ir(ppy)₃.
  • Solvent optimization : Acetonitrile enhances radical stability.
  • Substrate ratio : A 2:1 amine-to-aryl halide ratio minimizes dimerization .

Q. What explains discrepancies in N-oxidation rates of this compound across solvents?

Quantum chemical calculations predict oxidation rates by correlating activation barriers with amine basicity and solvent polarity. In water , the experimental rate is 3× faster than for N-methylmorpholine due to enhanced proton transfer in polar media. In methanol , reduced polarity slows stabilization of the transition state, yielding a 2× rate difference. Computational models (R² = 0.74) align with experimental trends but require calibration for steric effects .

Q. Why does cyclometallation of this compound with Cp*Co(III) fail under standard conditions?

Attempts to cyclometallate this compound with CpCo(III) precursors (e.g., CpCo(CO)I₂) show no product formation. This failure arises from:

  • Steric hindrance : The bulky dimethylamino group blocks coordination to the metal center.
  • Electronic effects : The electron-donating N,N-dimethyl group reduces the amine's nucleophilicity, impeding oxidative addition. Alternative ligands (e.g., less hindered amines) or directing groups (e.g., pyridyl) are recommended .

Q. How do NMR studies resolve proton exchange kinetics in this compound derivatives?

High-resolution ¹H NMR at variable temperatures (e.g., 25–60°C) reveals exchange broadening between diastereotopic N-methyl groups. Kinetic analysis using the Gutowsky-Holm equation gives activation energies (ΔG‡ ≈ 60–70 kJ/mol), indicating a solvent-dependent associative mechanism. Deuterated DMSO accelerates exchange due to stronger hydrogen bonding with the amine .

Q. Methodological Considerations

Q. What strategies improve the yield of hyperbranched polymers using this compound?

In synthesizing quaternized anion-exchange membranes , radical polymerization of 4-vinylbenzyl chloride with this compound requires:

  • Initiator selection : AIBN (azobisisobutyronitrile) at 70°C for controlled branching.
  • Stoichiometric ratios : A 1:1 monomer-to-amine ratio minimizes cross-linking.
  • Post-functionalization : Quaternization with iodomethane enhances ionic conductivity (IEC = 1.78 meq/g) .

Q. How do nucleophilic properties of this compound impact protein sequencing?

The amine's strong nucleophilicity enables selective modification of electrophilic residues (e.g., cysteine thiols or lysine ε-amines) in peptides. In Edman degradation, it facilitates cleavage of phenylthiohydantoin derivatives via nucleophilic attack, improving sequence resolution by reducing side reactions .

Q. Contradictions and Validation

Q. Why do photoluminescence studies show no quenching of Ir(Fppy)₃ by this compound?

Despite theoretical predictions of amine-induced quenching, steady-state emission spectra in toluene reveal no intensity reduction, even at high amine concentrations (2.457 mM). This suggests:

  • Weak orbital overlap : The amine’s HOMO does not align with the excited-state Ir complex.
  • Dynamic quenching : Transient interactions (e.g., collisional) may dominate, requiring time-resolved fluorescence for validation .

Properties

IUPAC Name

N,N-dimethyl-1-phenylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N/c1-10(2)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXBDWLFCJWSEKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N, Array
Record name BENZYLDIMETHYLAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2604
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name BENZYLDIMETHYLAMINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1340
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1875-92-9 (hydrochloride)
Record name N,N-Dimethylbenzylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103833
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID8021854
Record name N,N-Dimethylbenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8021854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Benzyldimethylamine appears as a colorless to light yellow liquid with an aromatic odor. Slightly less dense than water and slightly soluble in water. Corrosive to skin, eyes and mucous membranes. Slightly toxic by ingestion, skin absorption and inhalation. Used in the manufacture of adhesives and other chemicals., Liquid, Clear to yellow liquid with a strong odor; [NJ-HSFS], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
Record name BENZYLDIMETHYLAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2604
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Benzenemethanamine, N,N-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N-Benzyl dimethylamine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/1381
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name BENZYLDIMETHYLAMINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1340
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Boiling Point

357.8 °F at 760 mmHg (USCG, 1999), 180 °C
Record name BENZYLDIMETHYLAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2604
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name BENZYLDIMETHYLAMINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1340
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Flash Point

140 °F, 57 °C o.c.
Record name N-Benzyl dimethylamine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/1381
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name BENZYLDIMETHYLAMINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1340
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Solubility

Solubility in water, g/100ml: 1.2 (moderate)
Record name BENZYLDIMETHYLAMINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1340
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Density

0.915 at 50 °F (USCG, 1999) - Less dense than water; will float, Relative density (water = 1): 0.9
Record name BENZYLDIMETHYLAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2604
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name BENZYLDIMETHYLAMINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1340
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Pressure

0.58 [mmHg]
Record name N-Benzyl dimethylamine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/1381
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

103-83-3, 28262-13-7
Record name BENZYLDIMETHYLAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2604
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name N,N-Dimethylbenzylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103-83-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Dimethylbenzylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103833
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenemethanamine, dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028262137
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-DIMETHYLBENZYLAMINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5342
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzenemethanamine, N,N-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N,N-Dimethylbenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8021854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzyldimethylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.863
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N,N-DIMETHYLBENZYLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TYP7AXQ1YJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name BENZYLDIMETHYLAMINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1340
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

-103 °F (USCG, 1999), -75 °C
Record name BENZYLDIMETHYLAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2604
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name BENZYLDIMETHYLAMINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1340
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Synthesis routes and methods I

Procedure details

To a glass-lined, stainless steel microreactor were charged 2 ml of benzyl alcohol, 1 ml of trimethylamine, and carbon monoxide (900 psi). The reactor was shaken 5 hours at 200° C. A large yield of benzyldimethylamine was obtained.
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

N,N-dimethylbenzamide (0.49 g, 3.0 mmol), triethoxysilane (1.4 mL, 7.5 mmol), titanium (IV) isopropoxide (0.04 mL, 0.15 mmol), and C6H6 (0.5 mL) were added to a flask open to the air and capped with a CaSO4 drying tube. The reaction mixture was heated to 60° C. for 16 hours. The solvent was removed in Vacuo and the contents were added to a mixture of 1 M NaOH (20mL) and THF (10mL). This mixture was stirred for 3 hours at room temperature and then poured into ethyl ether and washed with 1 M NaOH (5×50mL). The ether extracts were dried over MgSO4, filtered and the solvent was removed in vacuo to produce 0.30 g of N,N-dimethyl benzylamine as a yellowish oil (74% yield).
Quantity
0.49 g
Type
reactant
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step One
Quantity
0.04 mL
Type
catalyst
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

10.7 g (0.08 mole) of ethyl carbitol was added dropwise to a mixture consisting of 1.5 g (0.04 mole) of sodium borohydride and 15 ml of xylene at 120° C. for 1.5 hours. The mixture was agitated at 120° C. for one hour. A mixture consisting of 3 g (0.02 mole) of N,N-dimethyl benzamide and 10 ml of xylene was added dropwise to the mixture over 0.5 hours. Subsequently, the resulting mixture was agitated at 120° C. for 20 hours. After cooling to room temperature, the mixture was neutralized with dilute sulfuric acid. As a result, N,N-dimethylbenzylamine was obtained in 51% yield and benzyl alcohol in 47% yield, respectively.
Quantity
10.7 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,N-Dimethylbenzylamine
Reactant of Route 2
Reactant of Route 2
N,N-Dimethylbenzylamine
Reactant of Route 3
Reactant of Route 3
N,N-Dimethylbenzylamine
Reactant of Route 4
Reactant of Route 4
N,N-Dimethylbenzylamine
Reactant of Route 5
Reactant of Route 5
N,N-Dimethylbenzylamine
Reactant of Route 6
Reactant of Route 6
N,N-Dimethylbenzylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.